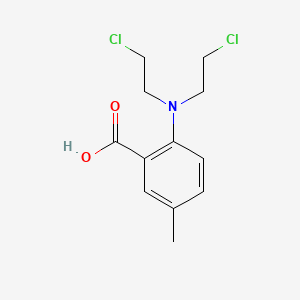

6-Bis(2-chloroethyl)amino-m-toluic acid

Description

Structure

3D Structure

Properties

CAS No. |

5977-34-4 |

|---|---|

Molecular Formula |

C12H15Cl2NO2 |

Molecular Weight |

276.16 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |

InChI |

InChI=1S/C12H15Cl2NO2/c1-9-2-3-11(10(8-9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |

InChI Key |

VNYPKPWUBJWTDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CCCl)CCCl)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of 6 Bis 2 Chloroethyl Amino M Toluic Acid

Synthesis Routes for 6-Bis(2-chloroethyl)amino-m-toluic acid and Key Intermediates

The construction of this compound involves a multi-step process that begins with the synthesis of its core aromatic structure, m-toluic acid, followed by the strategic introduction of the pharmacologically active bis(2-chloroethyl)amino group.

m-Toluic acid, also known as 3-methylbenzoic acid, serves as the foundational precursor for the target compound. Several established methods exist for its preparation, each with distinct advantages concerning scale, resources, and desired purity. cnchemshop.com

One of the most traditional and frequently employed methods is the oxidation of m-xylene (B151644). cnchemshop.com This process utilizes strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, to convert one of the methyl groups of m-xylene into a carboxylic acid group. cnchemshop.comwikipedia.org

Alternative synthetic routes include:

Hydrolysis of m-Toluamide : This method involves the conversion of an amide group to a carboxylic acid through either acidic or basic hydrolysis. cnchemshop.com

Hydrolysis of m-Toluonitrile : A nitrile group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. For instance, reacting m-toluonitrile with a sodium hydroxide (B78521) solution, followed by acidification, can produce m-toluic acid with high yields. chemicalbook.com

Friedel-Crafts Alkylation and Oxidation : A two-step process where benzene (B151609) is first alkylated to form an intermediate like isopropylbenzene, which is then oxidized to yield m-toluic acid. cnchemshop.com

The choice of method depends on factors such as the availability of starting materials, desired scale of production, and purity requirements. cnchemshop.com

| Method | Starting Material(s) | Key Reagents | General Principle |

|---|---|---|---|

| Oxidation | m-Xylene | Potassium permanganate (KMnO₄), Nitric acid (HNO₃), or Chromic acid (H₂CrO₄) | Direct oxidation of a methyl group to a carboxylic acid. cnchemshop.comwikipedia.org |

| Hydrolysis | m-Toluamide | Acid (e.g., HCl) or Base (e.g., NaOH) | Conversion of an amide functional group to a carboxylic acid. cnchemshop.com |

| Hydrolysis | m-Toluonitrile | Base (e.g., NaOH) followed by Acid (e.g., HCl) | Conversion of a nitrile functional group to a carboxylic acid. chemicalbook.com |

| Friedel-Crafts Alkylation/Oxidation | Benzene, Propylene | Lewis acid (e.g., AlCl₃), Oxidizing agent | Alkylation of benzene followed by oxidation of the alkyl side chain. cnchemshop.com |

The bis(2-chloroethyl)amino group is the defining feature of nitrogen mustards, a class of DNA alkylating agents. wikipedia.org The introduction of this moiety onto the m-toluic acid framework is a critical step. A common strategy involves starting with an aminated precursor, such as 6-amino-m-toluic acid. This precursor can be synthesized through the nitration of m-toluic acid to form a nitro-intermediate, followed by a reduction of the nitro group to an amine. google.com

Once the amino-substituted toluic acid is obtained, the bis(2-chloroethyl)amino group is typically formed in a two-step process:

Hydroxyethylation : The aromatic amine is reacted with ethylene (B1197577) oxide. This reaction introduces two 2-hydroxyethyl groups onto the nitrogen atom, forming a diethanolamine (B148213) derivative.

Chlorination : The resulting diol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

This sequence transforms the amino group into the reactive bis(2-chloroethyl)amino moiety. The reactivity of such N-aryl nitrogen mustards is heavily influenced by the electronic properties of the aromatic ring; the presence of the electron-donating amino group facilitates the formation of the aziridinium (B1262131) ion, which is crucial for its alkylating activity. wikipedia.orgnih.gov The carboxylic acid group on the ring, being electron-withdrawing, can modulate this reactivity.

Optimizing reaction parameters is essential for maximizing the yield and ensuring the purity of the final product. For the synthesis of the m-toluic acid precursor via m-xylene oxidation, specific conditions have been identified to achieve higher conversion rates. guidechem.com Research has shown that factors like the ratio of substrate to catalyst, temperature, pressure, reaction time, and agitation speed are critical variables. guidechem.com

For example, one study determined optimal conditions for the air oxidation of m-xylene to be an initiation temperature of 180°C, a reaction temperature between 190-200°C, an oxidation pressure of at least 0.8 MPa, and a reaction time of 120 minutes, which resulted in a conversion rate of approximately 60%. guidechem.com

In the subsequent steps—nitration, reduction, hydroxyethylation, and chlorination—optimization involves careful control of temperature to prevent side reactions, selection of appropriate solvents to ensure solubility and facilitate reaction, and precise stoichiometry to drive the reaction to completion. Purification techniques, such as recrystallization from suitable solvents like methanol (B129727) or ethyl acetate (B1210297), are employed to isolate the final product with high purity. google.com

Synthetic Methodologies for Analogues and Derivatives of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues and derivatives. The primary points for derivatization are the aromatic amine and the carboxylic acid group.

The nitrogen atom of the mustard group can be incorporated into various chemical structures to produce different classes of compounds, including amide or heterocyclic nitrogen mustards. nih.gov This involves modifying the initial amino precursor before the addition of the chloroethyl groups. By linking the core structure to other "carrier" molecules like amino acids or other drug-like fragments, properties such as solubility, lipophilicity, and cellular uptake can be altered. nih.gov The development of nitrogen mustard-based hybrid molecules is an effective strategy in medicinal chemistry. nih.gov

The carboxylic acid functional group on the m-toluic acid backbone is readily converted into esters or amides, providing a straightforward route to a wide array of derivatives.

Esterification : The reaction of the carboxylic acid with various alcohols (R-OH) under acidic conditions yields the corresponding esters. Studies on other nitrogen mustards have shown that creating esters, particularly those with basic moieties, can significantly influence the compound's cytotoxic properties. bohrium.com

Amidation : The carboxylic acid can be activated and reacted with a primary or secondary amine (R-NH₂ or R₂NH) to form an amide linkage. This is a versatile reaction used to synthesize numerous compounds, including the well-known insect repellent N,N-diethyl-m-toluamide (DEET) from m-toluic acid. wikipedia.orgguidechem.com In the context of nitrogen mustards, forming amides with basic side chains has been shown to increase potency. bohrium.com

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships.

| Reaction Type | Functional Group Targeted | Reactant | Resulting Derivative | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid (-COOH) | Alcohol (R-OH) | Ester (-COOR) | bohrium.com |

| Amidation | Carboxylic Acid (-COOH) | Amine (R-NH₂) | Amide (-CONHR) | bohrium.com |

Incorporation into Hybrid Molecular Structures

The carboxylic acid and the tertiary amine functionalities of this compound offer versatile handles for its incorporation into a variety of hybrid molecular structures. Such conjugation can be employed to modulate the compound's pharmacokinetic properties, enhance its targeting specificity, or introduce additional functionalities.

One common strategy involves the formation of an amide or ester linkage through the carboxylic acid group. This allows for the conjugation of this compound to a wide range of molecules, including peptides, steroids, and fluorophores. The conjugation of nitrogen mustards with other bioactive molecules is a strategy that has been explored to develop novel antitumor agents with improved efficacy and selectivity. nih.gov

For instance, nitrogen mustards have been conjugated to steroids to enhance their delivery to hormone-dependent cancer cells. researchgate.net Similarly, the attachment of a fluorophore to a nitrogen mustard moiety can facilitate studies on its cellular uptake and distribution. nih.gov The general approach for forming these conjugates often involves the activation of the carboxylic acid of the nitrogen mustard, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with an amine or alcohol group on the partner molecule.

Another approach for creating hybrid structures is through the formation of Schiff bases. While not directly involving the bis(2-chloroethyl)amino group, this method can be used to modify precursors or derivatives of the target molecule where a primary amino group is present. ekb.eg

Table 1: Examples of Hybrid Molecule Strategies for Nitrogen Mustards

| Hybrid Molecule Type | Linkage Type | Potential Application |

| Peptide Conjugate | Amide | Targeted drug delivery |

| Steroid Conjugate | Ester or Amide | Hormone-dependent cancer therapy |

| Fluorophore Conjugate | Amide or Ester | Cellular imaging and tracking |

| Brefeldin A Conjugate | Ester | Combination therapy |

Strategies for Unsymmetrically Halogenated Derivatives

The synthesis of unsymmetrically halogenated derivatives of this compound, where an additional halogen atom is introduced onto the aromatic ring, presents a synthetic challenge due to the directing effects of the existing substituents. The bis(2-chloroethyl)amino group is a strong activating group and an ortho-, para-director, while the carboxylic acid and methyl groups are deactivating and meta- and ortho-, para-directing, respectively.

To achieve selective halogenation, one would need to consider the interplay of these directing effects. Electrophilic aromatic substitution reactions, such as direct halogenation with elemental halogens or N-halosuccinimides, would likely lead to a mixture of products. The position of the incoming halogen would be influenced by the steric hindrance from the existing groups.

A potential strategy to control the regioselectivity of halogenation could involve the use of a blocking group. For example, a sulfonic acid group could be introduced at a specific position on the aromatic ring, directing the halogen to the desired position, and then subsequently removed.

Another approach could involve the synthesis of the unsymmetrically halogenated precursor prior to the introduction of the bis(2-chloroethyl)amino group. For instance, a halogenated 6-amino-m-toluic acid derivative could be synthesized first, followed by the alkylation of the amino group. This multi-step approach would offer better control over the final structure of the molecule.

Table 2: Potential Strategies for Unsymmetrical Halogenation

| Strategy | Description | Potential Outcome |

| Direct Electrophilic Halogenation | Reaction with a halogenating agent (e.g., Br₂, Cl₂, NBS, NCS). | Mixture of isomers due to competing directing effects. |

| Use of Blocking Groups | Introduction of a removable group to direct halogenation to a specific position. | Improved regioselectivity. |

| Synthesis from Halogenated Precursor | Halogenation of the aromatic ring at an early synthetic stage. | Controlled synthesis of a specific isomer. |

Synthesis of Prodrug Forms and Precursors

The development of prodrugs is a well-established strategy to improve the therapeutic index of cytotoxic agents like nitrogen mustards by enhancing their stability, reducing their systemic toxicity, and achieving targeted activation at the tumor site. biointerfaceresearch.com Several prodrug strategies have been developed for aromatic nitrogen mustards, which could be adapted for this compound. nih.gov

One common approach is to mask the cytotoxic nitrogen mustard moiety with a promoiety that is cleaved by a specific enzyme that is overexpressed in tumor tissues. For example, glucuronide prodrugs can be designed to be activated by β-glucuronidase, an enzyme found in the tumor microenvironment. nih.gov The synthesis of such a prodrug would involve the conjugation of a glucuronic acid moiety to the nitrogen mustard, often through a self-immolative linker.

Another strategy involves the design of prodrugs that are activated by the hypoxic conditions often found in solid tumors. This can be achieved by incorporating a nitroaromatic group that is reduced under hypoxia to release the active nitrogen mustard.

Peptide conjugates can also serve as prodrugs, where the peptide sequence is designed to be a substrate for a specific protease, such as prostate-specific antigen (PSA), that is present at the target site. researchgate.net The synthesis of these peptide prodrugs typically involves solid-phase peptide synthesis followed by conjugation to the nitrogen mustard derivative.

The introduction of the bis(2-chloroethyl)amino group can be achieved by reacting the amino precursor with ethylene oxide to form the corresponding bis(2-hydroxyethyl)amino derivative, followed by chlorination using a reagent such as thionyl chloride or phosphorus oxychloride. google.comgoogle.com Alternatively, direct alkylation of the amino group with a suitable bis(2-chloroethyl)ating agent could be employed.

Table 3: Prodrug Strategies and Precursor Synthesis

| Strategy/Precursor | Description | Key Reagents/Steps |

| Prodrugs | ||

| Glucuronide Prodrug | Enzymatic activation by β-glucuronidase. | Glucuronic acid, self-immolative linker. |

| Hypoxia-Activated Prodrug | Reduction of a nitroaromatic group. | Introduction of a nitro group. |

| Peptide Prodrug | Protease-specific cleavage of a peptide carrier. | Solid-phase peptide synthesis, conjugation. |

| Precursors | ||

| 6-Amino-m-toluic acid | Key intermediate for the synthesis of the target compound. | m-Toluic acid, nitration, reduction. |

| Bis(2-hydroxyethyl)amino derivative | Intermediate for the formation of the nitrogen mustard group. | 6-Amino-m-toluic acid, ethylene oxide. |

Mechanistic Studies of 6 Bis 2 Chloroethyl Amino M Toluic Acid and Its Analogues at the Molecular and Cellular Level

DNA Alkylation and Cross-Linking Mechanisms

The primary cytotoxic action of nitrogen mustards stems from their ability to form covalent bonds with DNA, leading to the formation of adducts and cross-links that disrupt normal cellular processes. researchgate.net

Formation of Covalent Bonds with DNA

The mechanism of DNA alkylation by nitrogen mustards is a multi-step process. Initially, the compound undergoes an intramolecular cyclization, where the nitrogen atom displaces one of the chloride atoms, forming a highly reactive aziridinium (B1262131) (cyclic ammonium) ion. wikipedia.org This electrophilic intermediate is then subject to attack by nucleophilic sites on the DNA bases. The primary target for this alkylation is the N7 position of guanine (B1146940). wikipedia.orgnih.gov Aromatic mustards may also cause significant alkylation at the N3 position of adenine. nih.gov This initial reaction results in a monofunctional adduct, where the agent is covalently bound to a single DNA base.

| Step | Description | Key Moieties Involved |

| 1 | Intramolecular Cyclization | Bis(2-chloroethyl)amino group, Chloride leaving group |

| 2 | Formation of Reactive Intermediate | Aziridinium ion |

| 3 | Nucleophilic Attack | N7 of Guanine, N3 of Adenine |

| 4 | Formation of Monoadduct | Covalent bond between the agent and a DNA base |

Interstrand and Intrastrand DNA Cross-Linking

Following the formation of the initial monoadduct, the second 2-chloroethyl arm of the nitrogen mustard can undergo a similar cyclization reaction to form another aziridinium ring. This allows it to react with a second DNA base. wikipedia.org If the second reaction occurs with a base on the same DNA strand, it is termed an intrastrand cross-link. nih.gov More critically for cytotoxicity, if the reaction is with a base on the opposite DNA strand, it results in an interstrand cross-link (ICL). nih.govwikipedia.org These ICLs are considered the most serious and cytotoxic lesions produced by bifunctional alkylating agents. nih.govnih.gov The most common ICL formed by nitrogen mustards is a 1,3 cross-link between the N7 atoms of two guanine residues, often within a 5'-GNC-3' sequence. wikipedia.orgnih.gov

Disruption of DNA Replication and Transcription Processes

The formation of bulky DNA adducts, and particularly ICLs, poses a significant physical barrier to essential cellular machinery. nih.gov ICLs covalently link the two strands of the DNA double helix, preventing their separation—a critical step for both DNA replication and RNA transcription. wikipedia.orgnih.gov Consequently, the progression of DNA and RNA polymerases along the DNA template is blocked. nih.govoup.com This inhibition of DNA replication and transcription halts the cell's ability to synthesize new DNA and proteins, ultimately triggering cell death pathways. researchgate.netwikipedia.orgmedscape.com

Cellular Response Pathways Induced by 6-Bis(2-chloroethyl)amino-m-toluic acid

Cells possess intricate signaling networks to detect DNA damage and orchestrate a response, which can range from cell cycle arrest and DNA repair to the initiation of programmed cell death.

Induction of Apoptosis Pathways

The extensive and difficult-to-repair DNA damage caused by ICLs is a powerful trigger for apoptosis, or programmed cell death. wikipedia.orgnih.gov The presence of these lesions can be recognized by cellular surveillance proteins like p53, which scans the genome for defects. wikipedia.org If the damage is deemed irreparable, p53 can initiate the apoptotic cascade. The process often involves the activation of a series of enzymes called caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). nih.gov The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is also critical. DNA damage can lead to a decrease in Bcl-2 levels, tipping the balance in favor of apoptosis. nih.gov Ultimately, the activation of executioner caspases leads to the systematic dismantling of the cell.

Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

Upon sensing DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair mechanisms to function. Nitrogen mustard-induced DNA damage frequently causes a robust cell cycle arrest in the G2 phase, preventing the cell from entering mitosis (M phase). researchgate.netnih.gov This G2 arrest is primarily mediated by the inhibition of a key mitotic-promoting complex, M-phase promoting factor (MPF), which consists of Cyclin B1 and the kinase cdc2 (also known as CDK1). nih.gov Following DNA damage, the cdc2 kinase is held in an inactive state through inhibitory phosphorylation on a specific tyrosine residue. nih.govnih.gov This prevents the activation of MPF and blocks the transition from G2 to M phase, effectively arresting the cell cycle. nih.gov

| Cellular Response | Key Molecular Players | Consequence |

| G2/M Arrest | cdc2 (CDK1), Cyclin B1 | cdc2 is kept in an inactive, hyperphosphorylated state, preventing entry into mitosis. nih.govnih.gov |

| Apoptosis | p53, Caspases (e.g., -3, -8, -9), Bcl-2 family proteins | Unrepaired DNA damage triggers a signaling cascade leading to programmed cell death. wikipedia.orgnih.gov |

Generation of Intracellular Reactive Oxygen Species (ROS)

Effects on Mitochondrial Membrane Potential (MMP)

Specific investigations into the effects of this compound on mitochondrial membrane potential (MMP) have not been detailed in the available research. However, studies on other nitrogen mustard compounds have demonstrated an impact on mitochondrial function. The induction of apoptosis by nitrogen mustards is often linked to the mitochondrial or intrinsic pathway. This pathway is characterized by changes in the integrity of the mitochondrial membrane, including the depolarization of the MMP. Such depolarization can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade and leads to programmed cell death. Therefore, it is plausible that this compound, as a nitrogen mustard, could exert its cytotoxic effects in part through the disruption of mitochondrial membrane potential.

Interaction with Biological Macromolecules Beyond DNA

Enzyme Inhibition and Activation (e.g., Histone Deacetylase (HDAC) Inhibition, Carboxypeptidase G2 (CPG2) Activation)

The bis(2-chloroethyl)amino moiety has been incorporated into molecules designed to interact with specific enzymes, leading to either inhibition or activation, often in a prodrug strategy.

Histone Deacetylase (HDAC) Inhibition:

An analogue of the compound in focus, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly class I HDACs. This analogue demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3. The rationale behind its design was to combine the DNA-alkylating nitrogen mustard group with a structure known to inhibit HDACs, potentially creating a bifunctional anticancer agent.

| Enzyme | IC50 (nM) |

|---|---|

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Carboxypeptidase G2 (CPG2) Activation:

This compound can be considered the active "drug" component of a prodrug system. In antibody-directed enzyme prodrug therapy (ADEPT), a non-toxic prodrug is administered and then selectively activated at the tumor site by an enzyme that has been targeted to the cancer cells. Nitrogen mustards are often rendered inactive by the attachment of a glutamic acid moiety. The bacterial enzyme Carboxypeptidase G2 (CPG2) can then be used to cleave the glutamate, releasing the active cytotoxic agent. This enzymatic activation strategy enhances the therapeutic index of the nitrogen mustard by localizing its cytotoxic activity to the tumor.

Colchicine-Binding Site Antagonism

There is no direct evidence to suggest that this compound or other nitrogen mustards act as antagonists at the colchicine-binding site on tubulin. The colchicine-binding site is a specific pocket on the tubulin protein that, when occupied by inhibitors, disrupts microtubule polymerization and leads to mitotic arrest. While both nitrogen mustards and colchicine (B1669291) are cytotoxic agents used in cancer research, their primary mechanisms of action are distinct. Nitrogen mustards primarily target DNA through alkylation, whereas colchicine and its analogues target the microtubule cytoskeleton. Interestingly, some research has shown that colchicine can inhibit the acute inflammatory responses induced by topical nitrogen mustard exposure, suggesting a complex interaction between the pathways affected by these two compounds, rather than a direct competition for the same binding site. nih.gov

Kinetics of Alkylation Reactions and Compound Stability in Research Models

The reactivity of the bis(2-chloroethyl)amino group is central to the biological activity of this compound. The alkylation process proceeds through the formation of a highly reactive aziridinium ion intermediate. This intramolecular cyclization is the rate-determining step and is influenced by the electronic properties of the aromatic ring. Electron-donating groups on the phenyl ring increase the nucleophilicity of the nitrogen atom, accelerating the formation of the aziridinium ion and thus increasing the compound's reactivity.

Reaction Rate Determinations with Nucleophilic Targets (e.g., Primary Amines, Glutathione (B108866), Thiosulfate)

The alkylating potential of aromatic nitrogen mustards like this compound is determined by their reaction rates with various biological nucleophiles. Studies on analogous compounds have provided insights into these kinetics. For instance, the alkylation of a model primary amine, p-chloroaniline, by various aromatic nitrogen mustards has been shown to follow second-order kinetics. researchgate.nettandfonline.comnih.gov This implies that the reaction rate is dependent on the concentrations of both the nitrogen mustard and the nucleophile.

The general reaction can be represented as: Rate = k[Nitrogen Mustard][Nucleophile]

Table 1: Illustrative Second-Order Rate Constants for the Reaction of Aromatic Nitrogen Mustards with p-Chloroaniline at 37°C and pH 7.4 (Note: This table is based on data for analogous compounds and is intended to be illustrative of the range of reactivity.)

| Aromatic Nitrogen Mustard Analogue | Second-Order Rate Constant (M⁻¹min⁻¹) |

| Benzoic acid derivative | 0.0285 |

| m-Chlorobenzoic acid derivative | 0.0350 |

| Hydrocinnamic acid derivative | 0.0412 |

| m-Toluic acid derivative | Data not available |

| 3,4-Dimethoxybenzoic acid derivative | 0.0478 |

Glutathione (GSH) is a key intracellular nucleophile that plays a significant role in the detoxification of electrophilic compounds, including nitrogen mustards. The reaction of nitrogen mustards with glutathione can lead to their inactivation and has been identified as a mechanism of cellular resistance. nih.gov The conjugation of nitrogen mustards with glutathione has been demonstrated in vitro, forming monoglutathionyl and diglutathionyl adducts. nih.gov

Thiosulfate is another nucleophile that has been investigated for its ability to react with and neutralize nitrogen mustards. dtic.milresearchgate.netnih.gov Its protective effect is attributed to its capacity to react with the cyclized, active form of the mustard, particularly those that react via an SN2 mechanism in the extracellular fluid. dtic.milresearchgate.net

pH and Temperature Dependence of Alkylation Kinetics

The kinetics of alkylation by aromatic nitrogen mustards are significantly influenced by pH and temperature. Most in vitro studies on these compounds are conducted under physiological conditions (pH 7.4 and 37°C) to mimic the cellular environment. researchgate.nettandfonline.comnih.gov

The formation of the reactive aziridinium intermediate from the bis(2-chloroethyl)amino group is a crucial step in the alkylation process. The rate of this intramolecular cyclization is dependent on the nucleophilicity of the nitrogen atom. The pH of the medium can affect the protonation state of the nitrogen atom and other ionizable groups on the molecule, such as the carboxylic acid group in this compound. At acidic pH, the nitrogen atom is more likely to be protonated, which would inhibit the formation of the aziridinium ion and thus decrease the rate of alkylation. Conversely, at physiological or slightly alkaline pH, the nitrogen is more nucleophilic, facilitating the cyclization reaction.

Temperature also plays a critical role in the reaction kinetics. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation. The rates of both the formation of the aziridinium ion and the subsequent nucleophilic attack are expected to increase with temperature.

While detailed quantitative studies on the specific pH and temperature dependence of this compound are not extensively documented, the general principles governing the reactivity of aromatic nitrogen mustards suggest a strong dependence of its alkylating activity on these parameters.

Chemical Oxidation and Biotransformation in Preclinical Media

The biotransformation of aromatic nitrogen mustards is a critical determinant of their activity, distribution, and elimination. In preclinical media and in vivo, these compounds undergo various metabolic transformations, primarily mediated by hepatic enzymes. drugbank.com

Based on studies of analogous compounds like chlorambucil (B1668637) and other aromatic mustards, the primary routes of biotransformation for this compound are expected to include:

Oxidative Dechloroethylation: This is a major metabolic pathway for many nitrogen mustards. nih.govresearchgate.net The reaction is typically catalyzed by cytochrome P450 enzymes and involves the removal of one or both of the 2-chloroethyl side chains. This process leads to the formation of less toxic, more polar metabolites that can be more readily excreted. nih.gov The sequential oxidation can produce a "half-mustard" and ultimately the corresponding amine. nih.gov

Glutathione Conjugation: As mentioned previously, conjugation with glutathione is a significant detoxification pathway. nih.govnih.gov This reaction can occur both spontaneously and be catalyzed by glutathione S-transferases.

Other Metabolic Reactions: Depending on the specific structure of the aromatic carrier, other metabolic reactions such as hydroxylation of the aromatic ring or modifications of the carboxylic acid group (e.g., conjugation with amino acids) could also occur. The metabolism of chlorambucil, for example, involves β-oxidation of its butyric acid side chain to form phenylacetic acid mustard. nih.gov

The chemical stability and biotransformation profile of this compound in preclinical media will ultimately influence its bioavailability and cytotoxic efficacy.

Table 2: Predicted Major Biotransformation Pathways for this compound Based on Analogous Compounds

| Metabolic Pathway | Mediating Enzymes (Predicted) | Resulting Metabolites (Predicted) |

| Oxidative Dechloroethylation | Cytochrome P450s | Mono-dechloroethylated derivative, Di-dechloroethylated amine |

| Glutathione Conjugation | Glutathione S-transferases | Monoglutathionyl conjugate, Diglutathionyl conjugate |

Preclinical Pharmacological Investigations of 6 Bis 2 Chloroethyl Amino M Toluic Acid Derivatives

In Vitro Cytotoxicity and Antiproliferative Activity Assessments

The initial phase of preclinical evaluation for derivatives of 6-bis(2-chloroethyl)amino-m-toluic acid involves rigorous in vitro testing to determine their ability to kill cancer cells or inhibit their proliferation. These assays are fundamental to identifying promising candidates for further development.

Screening against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, B16, A2780)

Derivatives are typically screened against a diverse panel of human cancer cell lines to assess the breadth and potency of their cytotoxic activity. For instance, studies on various heterocyclic compounds have evaluated their efficacy against lines such as hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). ekb.eg In one such study, an indolyl-pyrimidine hybrid demonstrated potent anticancer activity with IC50 values of 5.02 μM against HepG2, 5.1 μM against MCF-7, and 6.6 μM against HCT-116 cell lines. ekb.eg

Similarly, novel bis(2-aminoethyl)amine derivatives have been tested against panels including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). mdpi.com One phenethyl derivative showed notable growth-inhibitory activity, with IC50 values ranging from 13.95 µM to 15.74 µM across these cell lines. mdpi.com While specific data for this compound derivatives against this exact panel is not detailed in the provided sources, the methodology is standard for this class of compounds. The activity against melanoma cell lines like B16 is also a key area of investigation. nih.gov

Cytotoxicity of Various Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Indolyl-pyrimidine Hybrid | HepG2 | Hepatocellular Carcinoma | 5.02 | ekb.eg |

| Indolyl-pyrimidine Hybrid | MCF-7 | Breast Cancer | 5.1 | ekb.eg |

| Indolyl-pyrimidine Hybrid | HCT-116 | Colorectal Carcinoma | 6.6 | ekb.eg |

| Phenethyl bis(2-aminoethyl)amine Derivative | CaCo-2 | Colorectal Adenocarcinoma | ~14-16 | mdpi.com |

| Benzenesulfonylguanidine Derivative | HCT-116 | Colon Cancer | 12 | mdpi.com |

| Benzenesulfonylguanidine Derivative | MCF-7 | Breast Cancer | 19 | mdpi.com |

Comparative Studies with Clinically Relevant Alkylating Agents (e.g., Melphalan)

To contextualize the activity of new derivatives, their performance is often benchmarked against clinically established alkylating agents like melphalan (B128). In a comparative study, the glucose-containing nitrogen mustard derivative, 6-[Bis-(2-chloroethyl)-amino]-6-deoxy-D-glucose (C-6), was evaluated against melphalan. nih.gov The in vitro antitumor activity of melphalan was found to be similar to or greater than that of C-6 against specimens of malignant melanoma and malignant ovarian carcinoma. nih.gov Specifically, at a concentration of 6.6 µM, there was no significant difference in the antitumor activities of the two agents. nih.gov

Further studies modifying the structure of existing nitrogen mustards like melphalan and chlorambucil (B1668637) have shown that derivatization can lead to significant improvements in cytotoxicity. nih.govuni-regensburg.de While melphalan itself was found to be quite effective, certain novel derivatives showed a small improvement in cytotoxic effects. nih.govuni-regensburg.de In contrast, derivatives of bendamustine (B91647) and chlorambucil demonstrated a striking enhancement in potency compared to the parent compounds, which were largely ineffective against the tested cancer cells at concentrations up to 50 µM. nih.govuni-regensburg.de

Selectivity Evaluation in Cancer versus Normal Cell Lines

A critical aspect of preclinical assessment is determining a compound's selectivity: its ability to preferentially target cancer cells while sparing normal, healthy cells. This is often evaluated by comparing cytotoxicity in cancer cell lines to that in normal cell lines. For example, novel bis(2-aminoethyl)amine derivatives were screened for cytotoxicity against cancer cell lines in contrast to normal HaCaT keratinocyte cells. mdpi.comnih.gov

Similarly, new melphalan analogs have been developed that exhibit increased cytotoxicity against leukemic cells while showing reduced cytotoxic activity against normal peripheral blood mononuclear cells (PBMCs). mdpi.com One analog, EM-T-MEL, was found to be approximately 2.5 times less cytotoxic to PBMCs than the parent melphalan, indicating a favorable selectivity profile. mdpi.com The myelotoxicity of the derivative C-6 was also compared to melphalan using human bone marrow samples from normal volunteers; no significant difference was found between the two compounds, suggesting C-6 would not be less myelosuppressive than melphalan at clinically equivalent doses. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro results, candidate derivatives are advanced to in vivo studies using animal models to assess their therapeutic efficacy in a more complex biological system.

Murine Leukemia and Solid Tumor Xenograft Models

Murine models are standard for in vivo testing of nitrogen mustard derivatives. Leukemia models, such as P-388 lymphocytic leukemia and L-1210 lymphoid leukemia, are frequently used for initial screening. nih.gov The glucose-containing derivative C-6 showed significant activity against murine P388 leukemia. nih.gov Other derivatives, such as 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates, have also demonstrated activity against both P-388 and L-1210 leukemia. nih.gov

Solid tumor models are also crucial for evaluating efficacy against a broader range of cancers. These often involve implanting human cancer cells into immunodeficient mice (xenografts) or using murine cancer cells in mice with intact immune systems (allografts). Models such as the B16/F10 melanoma and MCa-11 mammary carcinoma have been used to test the in vivo effects of bis(2-chloroethyl)amine-containing compounds. nih.govnih.gov Efficacy in allograft models, such as CT-26 colon carcinoma, has also been reported for certain nitrogen mustard hybrids. frontiersin.org

Assessment of Tumor Growth Inhibition and Survival Parameters

The primary endpoints in these animal studies are the inhibition of tumor growth and the extension of survival time. Treatment with nitrogen mustard (HN2) in mice bearing MCa-11 tumors resulted in a significant slowing of tumor growth. nih.gov More advanced melamine-nitrogen mustard derivatives have demonstrated high potent in vivo antitumor efficacy, achieving a tumor growth inhibition (TGI) of 58.2% in a CT-26 allograft model. frontiersin.org

Survival is another critical parameter. Studies involving mice with L1210 leukemia or B16/F10 melanoma treated with nitrosourea (B86855) derivatives reported not only an increase in the average days of survival for the animals but also a marked increase in the number of long-term (greater than 60-day) survivors. nih.gov These metrics are essential for gauging the potential clinical benefit of a new therapeutic agent.

In Vivo Efficacy of Nitrogen Mustard Derivatives

| Compound Class | Animal Model | Assessment Parameter | Result | Source |

|---|---|---|---|---|

| Melamine-Nitrogen Mustard Hybrid | CT-26 Allograft | Tumor Growth Inhibition (TGI) | 58.2% | frontiersin.org |

| Nitrogen Mustard (HN2) | MCa-11 Tumor | Tumor Growth | Significant slowing of growth | nih.gov |

| Nitrosourea Derivative | L1210 Leukemia | Survival | Increased average survival & long-term survivors | nih.gov |

| Nitrosourea Derivative | B16/F10 Melanoma | Survival | Increased average survival & long-term survivors | nih.gov |

Induction of Cytogenetic Damage (e.g., Sister Chromatid Exchanges)

No published data was found regarding the induction of sister chromatid exchanges or other forms of cytogenetic damage by this compound or its derivatives.

Combination Strategies with Other Therapeutic Agents

Synergistic Effects with Established Chemotherapeutics (e.g., Taxol, Camptothecin, 1,3-Bis(2-chloroethyl)-1-nitrosourea)

There is no available research documenting the synergistic or combination effects of this compound with Taxol, Camptothecin, or 1,3-Bis(2-chloroethyl)-1-nitrosourea.

Mechanistic Basis of Combination Efficacy

In the absence of studies on combination strategies, the mechanistic basis for any potential synergistic efficacy of this compound with other chemotherapeutic agents has not been investigated.

Structure Activity Relationship Sar and Computational Studies of 6 Bis 2 Chloroethyl Amino M Toluic Acid Analogues

Impact of Structural Modifications on Biological Activity

Variation of the Aromatic Ring Substitution Pattern

The aromatic ring serves as a scaffold for the cytotoxic mustard group, and its substitution pattern plays a critical role in modulating the drug's reactivity. Attaching the nitrogen mustard to an aromatic ring generally decreases the reactivity and toxicity compared to aliphatic mustards because the ring withdraws electron density from the nitrogen atom. mdpi.comnih.gov This reduced reactivity makes the compounds more stable, allowing them to be administered orally and distribute throughout the body before reacting. mdpi.com

The nature and position of substituents on the ring further refine this electronic effect:

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density on the nitrogen atom. This enhances the rate of aziridinium (B1262131) ion formation, leading to a more reactive and potent, but potentially more toxic, compound.

For 6-bis(2-chloroethyl)amino-m-toluic acid, the carboxylic acid group and the methyl group, along with their positions relative to the amino group, create a specific electronic environment that dictates its activity profile. Studies on benzoic acid nitrogen mustards have shown that the position of the carboxylic group is important, with the meta-position being favorable for biological properties, possibly by improving transport characteristics. nih.gov

| Substituent Type | Example Group | Effect on Nitrogen Electron Density | Rate of Aziridinium Ion Formation | Resulting Biological Activity |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | -NO₂ | Decreases | Slower | Decreased Potency / Prodrug Potential |

| Moderately Electron-Withdrawing | -COOH | Decreases | Slower | Modulated Potency and Transport |

| Electron-Donating | -CH₃ | Increases | Faster | Increased Potency and Potential Toxicity |

Modification of the Bis(2-chloroethyl)amino Group

The bis(2-chloroethyl)amino moiety is the pharmacophore responsible for DNA alkylation. wikipedia.org Its structure is critical for activity, and modifications can have a profound impact. The reactivity of this group is dependent on the leaving group ability of the terminal halogen. While chloroethyl groups are standard, variations have been explored in prodrug contexts where bromoethyl and iodoethyl analogues showed greater potency upon activation. nih.gov Any modification that prevents the intramolecular cyclization to form the aziridinium ion would abolish the cytotoxic activity. For instance, replacing the chloroethyl groups with fluoroethyl analogues results in compounds with greatly reduced alkylating abilities, making them useful as non-reactive models for studying enzyme-substrate interactions in prodrug systems. acs.org

Role of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group significantly influences the physicochemical properties of the molecule, such as solubility and transport. Research on benzoic acid nitrogen mustards suggests that this group, particularly in the meta position, has a favorable effect on the compound's biological properties, likely by facilitating its transport across cell membranes. nih.gov

This moiety also provides a versatile chemical handle for creating derivatives with altered properties:

Esters: Converting the carboxylic acid to an ester can increase the compound's lipophilicity, which may alter its absorption and distribution. researchgate.net Esterification is also a common strategy for linking the nitrogen mustard to carrier molecules like steroids. nih.govresearchgate.net

Amides: Forming an amide linkage can be used to conjugate the mustard to amino acids or peptides, a strategy employed to hijack specific amino acid transport systems that are overexpressed in cancer cells. biointerfaceresearch.com

Quantitative structure-activity relationship (QSAR) studies on a series of carboxylic acid bis(2-chloroethyl)aminoethyl esters have been conducted to systematically evaluate how structural features contribute to their antileukemic activity. nih.gov

Design Principles for Enhanced Potency and Selectivity

A major challenge with nitrogen mustards is their lack of selectivity, which leads to damage in healthy tissues and significant side effects. nih.gov Modern drug design focuses on strategies to deliver these potent cytotoxic agents specifically to cancer cells, thereby increasing efficacy while reducing systemic toxicity.

Integration with Targeting Moieties (e.g., Amino Acids, Steroids, Carbohydrates)

One successful strategy is to conjugate the nitrogen mustard to a targeting moiety that is preferentially taken up by cancer cells. nih.gov

Amino Acids: Cancer cells often have a high demand for amino acids to support their rapid proliferation and exhibit upregulated amino acid transporters. biointerfaceresearch.com By attaching a nitrogen mustard to an amino acid, the resulting conjugate can be selectively transported into tumor cells. A classic example is melphalan (B128), a derivative of L-phenylalanine, which is recognized by amino acid transport systems. mdpi.combiointerfaceresearch.com This approach has been shown to enhance antitumor activity and reduce myelosuppressive effects compared to non-targeted mustards. nih.gov

Steroids: Hormone-dependent cancers, such as certain breast and prostate cancers, overexpress steroid hormone receptors. Attaching a nitrogen mustard to a steroid, like estradiol (B170435), can target the drug to these cancer cells. mdpi.comnih.gov Estramustine is a well-known example where estradiol is linked to a nitrogen mustard via a carbamate (B1207046) bond, initially designed to target breast cancer cells and later found to have selective uptake by the prostate gland. mdpi.comebrary.net These steroid conjugates can improve selectivity, lipophilicity, and solubility. nih.govnih.gov

Carbohydrates and Other Moieties: Other carriers, such as peptide nucleic acids (PNAs), have also been used to deliver nitrogen mustards to specific DNA sequences, acting as antigene agents to prevent transcription. nih.gov

| Targeting Moiety | Example Conjugate | Target Cancer Cell Feature | Mechanism of Selectivity |

|---|---|---|---|

| Amino Acid (Phenylalanine) | Melphalan | Upregulated Amino Acid Transporters | Active transport into cancer cells. mdpi.combiointerfaceresearch.com |

| Steroid (Estradiol) | Estramustine | Overexpressed Estrogen Receptors | Receptor-mediated uptake. nih.govebrary.net |

| Peptide Nucleic Acid (PNA) | PNA-Mustard Conjugates | Specific Gene Promoter Sequences (e.g., HER-2/neu) | Binds to specific DNA sequences to alkylate target gene. nih.gov |

Prodrug Design for Site-Specific Activation (e.g., Enzyme-Activated Prodrugs, Hypoxia-Activated Prodrugs, Redox-Activated Prodrugs)

Prodrugs are inactive precursors that are converted into their active cytotoxic form under specific conditions prevalent in the tumor microenvironment. apexbt.com This strategy offers a powerful way to achieve high concentrations of the active drug at the tumor site while minimizing exposure to healthy tissues.

Enzyme-Activated Prodrugs: This approach leverages enzymes that are either overexpressed in cancer cells or can be artificially targeted to them. In Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT), an antibody-enzyme conjugate or a gene encoding a non-human enzyme is first localized to the tumor. mdpi.comnih.gov A non-toxic prodrug is then administered, which is selectively converted to the active mustard only at the tumor site by the targeted enzyme. mdpi.comacs.orgnih.gov For example, prodrugs have been designed to be activated by the enzyme carboxypeptidase G2 (CPG2) through a self-immolative mechanism, releasing the active phenol (B47542) or aniline (B41778) mustard. acs.orgnih.gov Phosphoramide mustards like cyclophosphamide (B585) are another class of prodrugs that are enzymatically activated within cancer cells. mdpi.combiointerfaceresearch.com

Hypoxia-Activated Prodrugs (HAPs): Many solid tumors have regions of low oxygen (hypoxia) due to poor blood supply. nih.gov This unique feature can be exploited to activate prodrugs. HAPs are designed with hypoxia-sensitive triggers, often nitroaromatic groups. nih.govovid.com In the low-oxygen environment of a tumor, cellular reductase enzymes reduce the nitro group to an electron-donating hydroxylamine (B1172632) or amine. ovid.com This electronic shift dramatically activates the attached nitrogen mustard, leading to potent, localized cytotoxicity. nih.govovid.com PR-104 is a well-studied example of a dinitrobenzamide mustard prodrug activated by hypoxia. ovid.comnih.gov

Redox-Activated Prodrugs: Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), compared to normal cells. This altered redox state can be used as a trigger. Prodrugs have been developed where the deactivating effect of an electron-withdrawing linker is reversed by H₂O₂, restoring the alkylating activity of the aromatic nitrogen mustard selectively in the high-ROS tumor environment. nih.gov

Development of Hybrid Molecules with Distinct Pharmacophores

The development of hybrid molecules represents a strategic approach in medicinal chemistry to enhance therapeutic efficacy, improve pharmacokinetic profiles, and overcome drug resistance. For analogues of this compound, this strategy involves covalently linking the core nitrogen mustard pharmacophore to other biologically active moieties. A prominent application of this concept is the design of prodrugs for targeted therapies such as antibody-directed enzyme prodrug therapy (ADEPT).

In studies involving similar aromatic nitrogen mustards, researchers have masked the activating effect of the carboxylic acid group by forming an amide bond with a promoiety, such as L-glutamic acid. This creates a hybrid molecule that is significantly less cytotoxic than the parent drug. The design intends for the prodrug to be selectively activated at a tumor site by an enzyme (e.g., carboxypeptidase G2) that has been targeted to the cancer cells via a monoclonal antibody. This approach minimizes systemic toxicity by ensuring the potent alkylating agent is generated preferentially in the vicinity of the tumor. The development of prodrugs using amino acids as carriers has been shown to improve properties such as bioavailability and targeted delivery while decreasing the toxicity of the parent drug.

This strategy could be applied to this compound, creating hybrids that combine the alkylating function of the nitrogen mustard with the targeting capabilities afforded by the linked pharmacophore. The nature of the linker and the secondary pharmacophore can be varied to modulate properties like solubility, stability, and the rate of activation, forming a key aspect of the structure-activity relationship (SAR) for these complex molecules.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Uridine Phosphorylase, Histone Deacetylases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interaction between a ligand, such as an analogue of this compound, and a protein target at the atomic level. This analysis is crucial for rational drug design and for elucidating potential mechanisms of action.

For this class of compounds, relevant protein targets could include enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs). HDACs are involved in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. A molecular docking study would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., HDAC6) from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of the this compound analogue.

Docking Simulation: Using software to place the ligand into the active site of the protein and calculate the most stable binding poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

The results of such a simulation would reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and potential coordination with cofactors (like the zinc ion in the active site of many HDACs). For instance, the carboxylic acid moiety of the ligand might form hydrogen bonds with key amino acid residues like histidine or tyrosine within the active site, contributing to its inhibitory activity. By comparing the docking scores and binding modes of a series of analogues, researchers can build SAR models to guide the synthesis of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For analogues of this compound, a QSAR study would correlate variations in their molecular properties (descriptors) with their measured cytotoxic or enzyme-inhibitory activity.

The development of a QSAR model typically involves calculating a wide range of molecular descriptors for each analogue. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Pertaining to the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Statistical techniques, such as multiple linear regression (MLR), are then used to build an equation that predicts activity based on the most relevant descriptors. Studies on related aromatic nitrogen mustards and benzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and electronic parameters often play a crucial role in determining biological activity. A robust QSAR model can be highly valuable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

Quantum Chemical Calculations (e.g., HOMO/LUMO Energies, Electrostatic Potential)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate properties that are fundamental to its chemical behavior and biological interactions.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron, facilitating charge transfer within the molecule or with a biological target.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid oxygen atoms, highlighting their role as hydrogen bond acceptors, and could indicate the reactivity of the chloroethyl groups.

These theoretical calculations provide a rational basis for understanding the molecule's intrinsic reactivity and its potential interaction with biological macromolecules.

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Key molecular descriptors include:

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: This value represents the logarithm of the partition coefficient of a compound between octanol (B41247) and water. It is a measure of a molecule's hydrophobicity or lipophilicity, which influences its solubility, membrane permeability, and binding to proteins.

Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. A higher number of rotatable bonds can be associated with better binding to a target protein but may also correlate with lower bioavailability.

These descriptors are fundamental in assessing the "drug-likeness" of a compound and are often used as filters in the early stages of drug discovery to prioritize candidates with favorable pharmacokinetic profiles.

Table of Predicted Molecular Descriptors Note: Specific calculated values for this compound require dedicated computational software and are presented here for illustrative purposes.

| Descriptor | Definition | Relevance in Drug Design | Illustrative Value |

|---|---|---|---|

| LogP | Octanol-water partition coefficient | Measures hydrophobicity; affects solubility and membrane permeability. | [Data not available] |

| TPSA | Topological Polar Surface Area | Predicts drug transport properties and membrane penetration. | [Data not available] |

| Rotatable Bonds | Number of bonds with free rotation | Indicates molecular flexibility; impacts binding and bioavailability. | [Data not available] |

Analytical Methodologies for 6 Bis 2 Chloroethyl Amino M Toluic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating 6-Bis(2-chloroethyl)amino-m-toluic acid from complex mixtures and determining its concentration. The choice of technique depends on the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic nitrogen mustards like this compound due to its high resolution and sensitivity.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of nitrogen mustard compounds. A C18 column is a typical stationary phase, offering effective separation based on hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like methanol (B129727) or acetonitrile (B52724). doi.orgresearchgate.net

Given the reactive nature of the bis(2-chloroethyl)amino group, derivatization is sometimes performed prior to HPLC analysis to enhance stability and improve chromatographic behavior. researchgate.netnih.gov For instance, derivatization with reagents like benzenethiol (B1682325) or diethyldithiocarbamic acid can yield more stable products suitable for consistent analysis. researchgate.netnih.gov Detection is typically achieved using a UV detector, as the aromatic ring of the molecule provides strong chromophoric activity, or more advanced mass spectrometry detectors for higher selectivity and sensitivity. researchgate.netzldm.ru Another approach for related polar degradation products is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase to retain and separate highly hydrophilic compounds. doi.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitrogen Mustards

| Parameter | Condition |

|---|---|

| Column | C18 (150 x 2.1 mm) |

| Mobile Phase A | 0.1 M Ammonium Acetate |

| Mobile Phase B | Methanol |

| Gradient | Gradient elution tailored to sample |

| Flow Rate | 0.2 mL/min |

| Detection | UV or Tandem Mass Spectrometry (MS/MS) |

| Injection Volume | 1-25 µL |

Note: These are representative conditions for similar compounds and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, which contains polar functional groups (carboxylic acid and tertiary amine), derivatization is essential to increase volatility and prevent thermal degradation in the GC inlet and column.

Once derivatized, the compound can be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) can be used for quantification, while Mass Spectrometry (MS) is preferred for definitive identification. citius.technology

Table 2: General GC Derivatization and Analysis Strategy

| Step | Procedure |

|---|---|

| Derivatization | Esterification of the carboxylic acid group (e.g., with methanol/HCl) and/or silylation of the entire molecule. |

| Column | Capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

Note: Specific conditions must be optimized based on the chosen derivatization reagent and the resulting derivative's properties.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound, often used for reaction monitoring or preliminary purity assessment.

Detailed Research Findings: For the separation of benzoic acid derivatives, several types of stationary phases can be utilized. Standard silica (B1680970) gel plates are used in normal-phase chromatography, while reversed-phase (RP-18) plates are suitable for separations based on hydrophobicity. researchgate.net Polyamide plates can also offer alternative selectivity. researchgate.net

The choice of mobile phase is critical for achieving good separation. For normal-phase TLC on silica gel, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate or acetic acid) is common. For reversed-phase plates, mixtures of water and organic solvents like methanol or acetonitrile are used. The separation of acidic compounds like benzoic acid derivatives can be significantly improved by controlling the acidity of the mobile phase, for instance, by adding acetic acid or by using a gas phase of ammonia (B1221849) or carbon dioxide in the developing chamber to modify the stationary phase's surface chemistry. researchgate.net Visualization of the spots is typically achieved under UV light due to the compound's aromatic structure.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Detailed Research Findings: While the specific spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on the analysis of its structural components: a substituted m-toluic acid and a bis(2-chloroethyl)amino group.

¹H NMR: The proton spectrum would exhibit several key signals. The aromatic protons on the benzene (B151609) ring would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group (CH₃) attached to the ring would produce a singlet around δ 2.3-2.5 ppm. rsc.org The protons of the bis(2-chloroethyl)amino group would likely appear as two triplets in the δ 3.5-4.0 ppm region, corresponding to the -N-CH₂- and -CH₂-Cl moieties. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O. rsc.org

¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment. The carboxylic acid carbonyl carbon would be found significantly downfield (δ 165-175 ppm). rsc.org The aromatic carbons would resonate in the δ 120-150 ppm range, with quaternary carbons (those attached to the carboxyl, amino, and methyl groups) having different shifts than the protonated carbons. The methyl carbon would appear upfield around δ 20-22 ppm. rsc.org The carbons of the chloroethyl groups (-N-CH₂- and -CH₂-Cl) would be expected in the δ 40-55 ppm region. spectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Functional Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-13 (s, br) | 165-175 |

| Aromatic Ring (-C₆H₃-) | 7.0-8.0 (m) | 120-150 |

| Methyl (-CH₃) | 2.3-2.5 (s) | 20-22 |

| N-Methylene (-N-CH₂-) | 3.5-4.0 (t) | ~50-55 |

| Cl-Methylene (-CH₂-Cl) | 3.5-4.0 (t) | ~40-45 |

Note: s = singlet, t = triplet, m = multiplet, br = broad. Predicted values are based on analogous structures and may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Detailed Research Findings: Using techniques like electrospray ionization (ESI), a molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) can be readily identified. For this compound (C₁₂H₁₅Cl₂NO₂), the monoisotopic mass is approximately 291.04 Da. A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with the [M+2] and [M+4] peaks having significant intensities.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass to several decimal places, which in turn confirms the elemental formula. zldm.ru

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. For benzoic acid derivatives, a common fragmentation is the loss of the carboxyl group as CO₂ (44 Da) from the deprotonated molecular ion. nih.gov For nitrogen mustards, fragmentation often involves the chloroethyl side chains, such as the loss of a chloroethyl radical (•CH₂CH₂Cl) or cleavage to form an aziridinium (B1262131) ion intermediate. dtic.mil

Table 4: Key Ions in Mass Spectrometry of this compound

| Ion | Description |

|---|---|

| [M] | Molecular Ion |

| [M+2] | Isotope peak due to one ³⁷Cl |

| [M+4] | Isotope peak due to two ³⁷Cl atoms |

| [M-CO₂] | Loss of carbon dioxide from the carboxyl group |

| [M-CH₂CH₂Cl] | Loss of a chloroethyl group |

Note: The exact m/z values will depend on the ionization mode ([M+H]⁺ or [M-H]⁻).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The structure of this compound contains a substituted benzene ring, which is an effective chromophore.

The analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring its absorbance at different wavelengths. The resulting spectrum is expected to show characteristic absorption bands corresponding to electronic transitions within the molecule. Specifically, the π → π* transitions of the aromatic ring are anticipated to produce strong absorption bands. The presence of the amino group (an auxochrome) attached to the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene.

Based on data from analogous compounds like m-toluic acid, which shows absorption around 278 nm, the spectrum of this compound would be predicted to exhibit similar characteristics. rxiv.org The precise wavelength of maximum absorbance (λmax) would provide information for quantitative analysis using the Beer-Lambert law.

Table 1: Predicted UV-Vis Spectral Characteristics for this compound

| Structural Feature | Expected Transition | Predicted λmax Range (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | 270 - 290 |

Note: The data in this table is predictive and based on the analysis of structurally related compounds.

Sample Preparation and Extraction Techniques for Research Samples

Effective sample preparation is critical for accurate analysis. The choice of extraction technique depends on the nature of the sample matrix (e.g., biological fluids, tissues, environmental samples) and the physicochemical properties of this compound.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org This technique is highly applicable to this compound due to the presence of the ionizable carboxylic acid group.

The extraction strategy can be manipulated by adjusting the pH of the aqueous phase. libretexts.org

Under acidic conditions (low pH): The carboxylic acid group will be protonated (–COOH), making the molecule neutral and more soluble in a nonpolar organic solvent (e.g., dichloromethane, ethyl acetate). This allows for its extraction from the aqueous phase into the organic phase.

Under basic conditions (high pH): The carboxylic acid group will be deprotonated to its carboxylate form (–COO⁻), rendering the molecule charged and highly soluble in the aqueous phase. This allows it to be separated from neutral impurities, which would remain in the organic phase.

This pH-dependent partitioning allows for a selective and efficient purification process, often referred to as an acid-base extraction. libretexts.orgelementlabsolutions.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. nih.gov It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is later eluted with a suitable solvent. chromatographyonline.com

For this compound, several SPE mechanisms could be employed:

Reversed-Phase SPE: Using a nonpolar sorbent (e.g., C18-bonded silica), the compound would be retained from a polar (aqueous) sample via hydrophobic interactions between the sorbent and the aromatic ring and alkyl chains. Elution would be achieved with a less polar, organic solvent like methanol or acetonitrile.

Ion-Exchange SPE: This method exploits the ionic character of the molecule.

Anion Exchange: At a neutral or slightly basic pH, the carboxylic acid group is negatively charged (–COO⁻) and will bind to a positively charged anion exchange sorbent.

Cation Exchange: In a strongly acidic solution, the tertiary amine group could potentially be protonated, allowing it to bind to a negatively charged cation exchange sorbent. Strong cation exchange (SCX) cartridges have proven effective for extracting polar primary aromatic amines. nih.gov

Mixed-Mode SPE: Sorbents that combine two retention mechanisms (e.g., reversed-phase and ion-exchange) can offer enhanced selectivity for complex sample matrices. chromatographyonline.com

Specialized Extraction Methods (e.g., Pressurized Fluid Extraction, Microwave Extraction, Ultrasonic Extraction)

For extracting this compound from solid or semi-solid matrices (e.g., soil, tissue), modern specialized techniques offer significant advantages over traditional methods by reducing extraction time and solvent consumption.

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures (50–200°C) and pressures (3.5–20 MPa). nih.govresearchgate.net These conditions keep the solvent in a liquid state above its boiling point, increasing its solvating power and decreasing its viscosity, leading to more efficient and rapid extraction. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample mixture. nih.gov Polar molecules within the sample matrix absorb microwave energy, causing rapid localized heating that can disrupt the matrix structure and accelerate the transfer of the analyte into the solvent. chemistnotes.comrsc.org This method dramatically reduces extraction times, often to 15-30 minutes. nih.gov

Ultrasonic Extraction (UE): Also known as sonication, this method applies high-frequency ultrasound (typically >20 kHz) to the sample-solvent mixture. The ultrasound waves create cavitation bubbles, which collapse violently near the surface of the sample matrix. mdpi.com This process generates powerful shockwaves and microjets that break down cell walls and enhance solvent penetration, thereby improving extraction efficiency and speed. nih.govyoutube.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| m-toluic acid |

| N,N-bis(2-chloroethyl)aniline |

| Benzene |

| Ethanol |

| Methanol |

| Dichloromethane |

| Ethyl acetate |

Advanced Research Applications and Future Directions for 6 Bis 2 Chloroethyl Amino M Toluic Acid

Development of Targeted Delivery Systems

To mitigate the systemic toxicity associated with nitrogen mustards, researchers have focused on developing systems that deliver the cytotoxic agent specifically to the target tissue, such as tumors. These strategies aim to concentrate the compound's activity where it is needed while minimizing exposure to healthy cells. nih.gov

One of the most significant challenges in treating brain tumors is the blood-brain barrier (BBB), which prevents most chemotherapeutic agents from reaching their target. The dihydropyridine-pyridinium salt redox system is a novel chemical delivery system (CDS) designed to overcome this obstacle. asianpubs.org This approach involves attaching the active drug—in this case, the bis(2-chloroethyl)amine (B1207034) moiety—to a lipophilic dihydropyridine (B1217469) carrier, such as a derivative of nicotinic acid.

The mechanism proceeds in two key steps:

BBB Penetration: The drug-carrier conjugate is lipid-soluble, allowing it to readily diffuse across the blood-brain barrier into the central nervous system (CNS).

Oxidation and Trapping: Once inside the brain, the dihydropyridine carrier is enzymatically oxidized to its corresponding pyridinium (B92312) salt. This conversion creates a charged, hydrophilic molecule that is unable to diffuse back across the BBB, effectively trapping the cytotoxic agent within the brain. The active nitrogen mustard is then slowly released from the carrier, providing a sustained therapeutic effect directly at the target site. asianpubs.org

Studies on a conjugate of bis-(2-chloroethyl)amine and a nicotinic acid carrier have shown that the molecule has physicochemical properties, such as high lipophilicity and a low polar surface area, that are favorable for BBB permeation. In vitro kinetic studies confirmed that the conjugate readily oxidizes to its charged salt form in biological media, demonstrating the viability of this brain-targeting strategy. asianpubs.org

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a sophisticated two-step strategy designed to achieve high tumor selectivity. nih.gov This approach involves first delivering a gene encoding a non-human enzyme to cancer cells. These cells then express the enzyme, which can activate a subsequently administered non-toxic prodrug into a potent cytotoxin.

A compound like 6-bis(2-chloroethyl)amino-m-toluic acid could be chemically modified into an inert prodrug that is a specific substrate for the foreign enzyme delivered via GDEPT. For example, the reactivity of the nitrogen mustard can be masked with a chemical group that is only cleaved by the targeted enzyme. This ensures that the highly reactive alkylating agent is generated exclusively within the tumor cells that express the enzyme, leading to localized cell death while sparing healthy tissues. nih.gov

| Enzyme | Prodrug | Active Drug | Mechanism of Action |

|---|---|---|---|

| Herpes Simplex Virus Thymidine Kinase (HSV-TK) | Ganciclovir | Ganciclovir Triphosphate | DNA chain termination |

| E. coli Nitroreductase | CB1954 | Hydroxylamine (B1172632) and Acetamide derivatives | DNA cross-linking (alkylating agent) |

| Yeast Cytosine Deaminase (yCD) | 5-Fluorocytosine (5-FC) | 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase |

Nanotechnology offers a versatile platform for improving the delivery of chemotherapeutic agents. Encapsulating nitrogen mustards within nanocarriers, such as liposomes, polymers, or microgels, can enhance their solubility, stability, and circulation time in the bloodstream. More importantly, nanocarriers can be engineered for targeted delivery.

For example, researchers have successfully incorporated chlorambucil (B1668637), a related aromatic nitrogen mustard, into a poly{N-(2-hydroxypropyl) methacrylamide} (HPMA) vector. This created a self-assembled nanoparticle system that improved the drug's efficacy. biointerfaceresearch.com Such nanocarriers can be further functionalized with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on the surface of cancer cells, leading to targeted uptake through receptor-mediated endocytosis. This strategy enhances the concentration of the drug at the tumor site and reduces off-target toxicity. biointerfaceresearch.com

Chemical Biology Probes and Tools

Beyond direct therapeutic applications, the unique chemical reactivity of the bis(2-chloroethyl)amino group makes it a valuable tool for basic research in chemical biology. Its ability to form stable covalent bonds allows for the specific labeling and investigation of biological molecules and pathways.